(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[331]nonane-2,4,9-trione” is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclo[3.3.1]nonane core, followed by the introduction of various substituents. Common synthetic routes may include:
Formation of the bicyclo[3.3.1]nonane core: This step often involves cyclization reactions using suitable precursors.
Introduction of hydroxyl and methylidene groups: These functional groups can be introduced through reactions such as hydroxylation and aldol condensation.
Addition of dimethylocta-2,6-dienyl and other alkyl groups: These groups can be added using alkylation reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The trione groups can be reduced to form diols.
Substitution: The alkyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or sulfonates can be used under nucleophilic substitution conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the trione groups may yield diols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may have potential applications as a biochemical probe or a ligand for studying enzyme-substrate interactions. Its hydroxyl and trione groups can interact with various biological molecules.
Medicine
In medicine, the compound may have potential therapeutic applications. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to potential drug development.
Industry
In industry, the compound may be used as a precursor for the synthesis of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. The hydroxyl and trione groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The alkyl groups can interact with hydrophobic regions of proteins or membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- **(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-dione
- **(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-triol
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the bicyclo[3.3.1]nonane core. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C43H58O6 |
---|---|
Molecular Weight |
670.9 g/mol |
IUPAC Name |
(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C43H58O6/c1-27(2)13-11-15-31(9)16-18-33-26-42(23-20-29(5)6)38(47)36(37(46)32-17-19-34(44)35(45)25-32)39(48)43(40(42)49,24-21-30(7)8)41(33,10)22-12-14-28(3)4/h13-14,16-17,19-21,25,33,44-46H,11-12,15,18,22-24,26H2,1-10H3/b31-16+,37-36-/t33-,41+,42+,43-/m1/s1 |
InChI Key |
HIGOXQQRSUDJCL-IERIGWCMSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C[C@@H]1C[C@]2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)[C@](C2=O)([C@@]1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.